molecular formula C14H15N3O3S B5767741 N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide

N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B5767741
M. Wt: 305.35 g/mol
InChI Key: JIENKMCSYGAAPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic derivatives often involves complex reactions where various reagents and catalysts are used to form the desired compound. For example, the formation and X-ray structure determination of a compound derived from the action of ketene on specific guanidine derivatives highlights the intricate processes involved in synthesizing such complex molecules (Banfield, Fallon, & Gatehouse, 1987). Additionally, the synthesis of N-alkyl-6-hydroxy-5-(2,3,4,9-tetrahydro-1H-β-carbolin-1-yl)-1H-pyrimidine-2,4-diones and their 2-thioanalogs indicates the versatility in synthetic approaches to achieve specific structural motifs (Krasnov, Kartsev, & Yurova, 2003).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. X-ray analysis often plays a key role in this, as seen in studies where the crystal structure of related compounds is elucidated to reveal their conformation and molecular interactions (Subasri et al., 2016). These analyses provide insight into the spatial arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. For instance, the synthesis of derivatives and the exploration of their antimicrobial activity showcase the compound's potential in yielding biologically active molecules (Hossan et al., 2012). These reactions not only extend the utility of the compound but also provide a pathway to new therapeutic agents.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-8-4-3-5-9(2)13(8)15-12(20)7-21-14-16-10(18)6-11(19)17-14/h3-6H,7H2,1-2H3,(H,15,20)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIENKMCSYGAAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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